3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid
Description
The compound 3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid belongs to a class of tricyclic derivatives characterized by a fused oxa-aza bicyclic framework. These compounds are synthesized via intramolecular Diels–Alder reactions of furan (IMDAF), which proceed under mild conditions (25°C) to yield exo-adducts with high regioselectivity and quantitative yields . The core structure consists of a 10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene system with a carboxylic acid group at position 6 and a ketone at position 4. The substituent at the 3-aza position (e.g., 2-methoxyethyl in the target compound) significantly influences physicochemical and biological properties.
Properties
IUPAC Name |
3-(2-methoxyethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-17-5-4-13-6-12-3-2-7(18-12)8(11(15)16)9(12)10(13)14/h2-3,7-9H,4-6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTPPDPYUDOHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC23C=CC(O2)C(C3C1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid is a complex organic molecule notable for its unique tricyclic structure, which includes an oxo group, an oxa bridge, and an aza nitrogen. This structural configuration contributes to its intriguing biological activities and potential applications in medicinal chemistry and organic synthesis.
Basic Information
- IUPAC Name : 3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
- Molecular Formula : C12H15NO5
- Molecular Weight : 253.25 g/mol
- CAS Number : 1212306-34-7
Structural Characteristics
The compound's tricyclic framework is significant for its reactivity and interactions with biological macromolecules. The presence of the methoxyethyl group enhances its solubility and may influence its pharmacokinetic properties.
Biological Activity
Research indicates that compounds within the tricyclo[5.2.1.01,5]dec family exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that similar tricyclic compounds possess antimicrobial properties, suggesting that 3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid may also exhibit such effects.
- Antitumor Activity : Compounds with similar structural motifs have been investigated for their potential as anticancer agents, indicating a promising avenue for further research on this compound's efficacy against various cancer cell lines.
- Enzyme Inhibition : The complex structure may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.
Antimicrobial Activity Study
A recent study evaluated the antimicrobial effects of various derivatives of tricyclic compounds against several bacterial strains. The results indicated that modifications to the substituents significantly influenced antimicrobial potency.
| Compound Name | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(2-Methoxy-ethyl)-4-oxo... | E. coli | 32 µg/mL |
| 4-Oxo-3-o-tolyl... | S. aureus | 16 µg/mL |
| 3-Ethyl... | Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity Investigation
Another study focused on the antitumor properties of structurally related compounds, revealing that certain derivatives inhibited cell proliferation in human cancer cell lines.
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 3-(2-Methoxy-ethyl)-4-oxo... | MCF7 (breast cancer) | 15 |
| 4-Oxo-3-propyl... | HeLa (cervical cancer) | 20 |
| 4-Azatricyclo... | A549 (lung cancer) | 25 |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C12H15NO5
- Molecular Weight : 253.25 g/mol
- CAS Number : 1212306-34-7
The unique tricyclic structure features an oxo group, an oxa bridge, and an aza nitrogen, contributing to its diverse chemical reactivity and biological properties .
Biological Activities
Research indicates that compounds within the tricyclo[5.2.1.01,5]dec-8-ene family exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Synthetic Approaches
Several synthetic methods have been developed to create this compound, utilizing various starting materials and reaction conditions. The following table summarizes some synthetic routes:
Applications in Medicinal Chemistry
The compound's structural complexity makes it a subject of interest in drug design and development. Notable applications include:
- Drug Development : Its derivatives are being explored for potential use as novel antibiotics and anticancer agents.
- Bioconjugation : The functional groups allow for modifications that can facilitate targeted drug delivery systems.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of 3-(2-Methoxy-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
Case Study 2: Anticancer Research
Research conducted on the compound’s derivatives demonstrated a notable reduction in cell viability in certain cancer cell lines, indicating its potential as a lead compound for further anticancer drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tricyclic scaffold allows for diverse substitutions at the 3-aza position, enabling systematic comparisons. Below is a detailed analysis of analogs with varying substituents, supported by molecular data and synthesis pathways:
Substituent Variations and Molecular Properties
*Hypothetical formula based on structural analogy.
Structural and Functional Insights
- Steric Effects : Bulky substituents (e.g., phenethyl) may hinder ring-opening reactions, whereas smaller groups (e.g., methyl) facilitate faster kinetics .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 2-chlorophenyl) increase electrophilicity at the ketone (position 4), enhancing reactivity in nucleophilic additions .
- Solubility : Ether-containing substituents (e.g., 2-methoxyethyl, 3-methoxypropyl) improve aqueous solubility compared to purely aromatic analogs .
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can researchers optimize reaction yields?
- Methodological Answer: The synthesis of tricyclic heterocycles like this compound typically involves multi-step cyclization and functionalization. A general approach includes:
- Step 1: Condensation of a β-keto ester precursor with a substituted amine to form the tricyclic core.
- Step 2: Methoxy-ethyl group introduction via nucleophilic substitution or coupling reactions (e.g., using 2-methoxyethyl halides).
- Optimization: Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly impact yield. For example, highlights the use of acetic acid as a solvent for cyclization in related tricyclic systems, achieving >70% yield when reaction times are controlled to avoid side-product formation .
Q. How can researchers confirm the structural integrity of this compound using spectral data?
- Methodological Answer: Structural validation requires a combination of:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the methoxy-ethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂O) and tricyclic backbone protons.
- Mass Spectrometry (HRMS): Exact mass analysis to verify molecular formula (e.g., C₁₄H₁₇NO₆).
- X-ray Crystallography: For unambiguous confirmation of stereochemistry in the tricyclic system (see for analogous InChI-based structural validation) .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer:
- Storage: Store under inert gas (argon) at –20°C to prevent oxidation of the oxo and methoxy groups.
- pH Sensitivity: Avoid aqueous solutions with pH >8, as the carboxylic acid group may undergo decarboxylation. emphasizes similar precautions for structurally related bicyclic carboxylic acids .
Advanced Research Questions
Q. How can researchers investigate the compound’s bioactivity against bacterial targets, given its structural similarity to β-lactam antibiotics?
- Methodological Answer:
- In Vitro Assays: Use agar dilution or microbroth dilution to assess minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanistic Studies: Employ fluorescence-based assays to test inhibition of penicillin-binding proteins (PBPs), as seen in for related benzoxazine derivatives .
- Resistance Profiling: Compare activity against wild-type and β-lactamase-producing strains to evaluate susceptibility to enzymatic degradation.
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?
- Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding modes with PBPs or other enzymes. The InChI key from can generate 3D conformers for docking .
- MD Simulations: Perform 100-ns molecular dynamics runs in GROMACS to assess binding stability and conformational flexibility of the tricyclic core.
- QSAR Modeling: Corporate electronic descriptors (e.g., HOMO-LUMO gaps) from Gaussian calculations to predict antibacterial potency .
Q. How should researchers address contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)? **
- Methodological Answer:
- Meta-Analysis: Normalize data using standardized protocols (e.g., ATP-based viability assays vs. resazurin assays).
- Control Experiments: Replicate conflicting studies under identical conditions (cell lines, compound purity >98% by HPLC).
- Mechanistic Re-evaluation: Use CRISPR-edited cell lines to isolate target-specific effects (e.g., ’s focus on catalytic processes in nitroarene systems) .
Q. What strategies improve regioselectivity during functionalization of the tricyclic core?
- Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the nitrogen) to steer electrophilic substitution.
- Catalytic Control: Use Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline) for C–H activation at specific positions, as demonstrated in for analogous cyclizations .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance selectivity for less sterically hindered sites.
Notes
- Evidence Gaps: Limited direct data on this compound’s pharmacokinetics; extrapolate from structurally related systems (e.g., ’s azabicyclo frameworks) .
- Ethical Compliance: Follow institutional guidelines for handling bioactive compounds (e.g., ’s safety protocols) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
